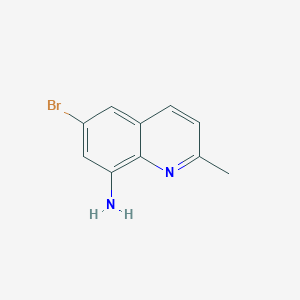

6-Bromo-2-methylquinolin-8-amine

Overview

Description

6-Bromo-2-methylquinolin-8-amine, also known as 6-Br-2-MQL-8, is an organic compound that has been extensively studied for its potential applications in various scientific fields. It is a colorless, crystalline solid that is soluble in organic solvents. 6-Br-2-MQL-8 is a relatively new compound that has been synthesized and studied in the last decade. This compound has shown promise in its potential applications in fields such as chemistry, biology, and medicine.

Scientific Research Applications

Overview of Heterocyclic Amines in Research

Heterocyclic amines (HAs), including compounds structurally related to 6-Bromo-2-methylquinolin-8-amine, have been extensively studied for their implications in various scientific fields. These compounds are known for their presence in cooked meats and have been implicated in research exploring the dietary factors influencing cancer incidence, specifically breast cancer. Studies have shown that certain HAs can cause DNA adducts in the mammary gland after metabolic activation, suggesting their potential role as etiologic agents in human breast cancer due to dietary exposure through cooked meats (Snyderwine, 1994).

Application in Medicinal Chemistry

The compound imiquimod, structurally akin to this compound, has showcased significant potential in the field of medicinal chemistry. Imiquimod and its analogues, falling under the heterocyclic amine category, activate the immune system through localized induction of cytokines. This activation has led to diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, demonstrating the compound's versatility as a topical agent for various cutaneous diseases (Syed, 2001).

Antimalarial Research

8-Aminoquinoline antimalarial agents, closely related to this compound, have been pivotal in antimalarial research. These compounds, including primaquine, have been instrumental in targeting the erythrocytes of individuals with glucose-6-phosphate dehydrogenase deficiency, leading to a deeper understanding of the metabolism and toxicology of these agents. This research has been crucial in developing treatments for malaria while considering the metabolic pathways and potential toxicities involved (Strother et al., 1981).

Safety and Hazards

Mechanism of Action

Target of Action

Quinoline derivatives have been known to play a significant role in medicinal chemistry . They are often used as scaffolds in drug discovery .

Mode of Action

For instance, in the Suzuki–Miyaura (SM) coupling reaction, quinoline derivatives participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in various biochemical reactions and pathways .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can be influenced by various factors, including their chemical structure and the conditions under which they are administered .

Result of Action

Certain quinoline derivatives have been reported to exhibit antimicrobial activity .

Action Environment

The action of quinoline derivatives can be influenced by various factors, including the conditions under which they are synthesized and administered .

properties

IUPAC Name |

6-bromo-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAIHUHNDHYKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491437 | |

| Record name | 6-Bromo-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61854-65-7 | |

| Record name | 6-Bromo-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)

![3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3031607.png)

![Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt](/img/structure/B3031609.png)